molecular formula C6H10N4O B127921 N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 81041-92-1

N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B127921
CAS RN: 81041-92-1
M. Wt: 154.17 g/mol
InChI Key: PEIGUBGJPQFXLD-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide”, often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The 1,2,4-triazole core is present as the nucleus in a variety of drug categories .


Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide” and its derivatives are complex and involve multiple steps . For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide” and its derivatives can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Anticancer Agent Development

N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549. Some derivatives exhibited cytotoxic activity lower than 12 μM against the Hela cell line, indicating their potential effectiveness .

Aromatase Inhibition

The compound’s derivatives have been studied for their ability to inhibit the aromatase enzyme, which is a potential target for breast cancer therapy. Molecular docking studies suggest that these derivatives can bind effectively in the enzyme’s binding pocket, which could lead to the development of new therapeutic agents .

Pharmacokinetics and Pharmacodynamics Enhancement

The 1,2,4-triazole ring, a component of N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide , is known to improve the pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds. This enhancement is due to the ring’s ability to form hydrogen bonds with different targets .

Safety And Hazards

The safety of “N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide” and its derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIGUBGJPQFXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide

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